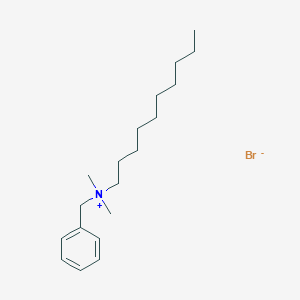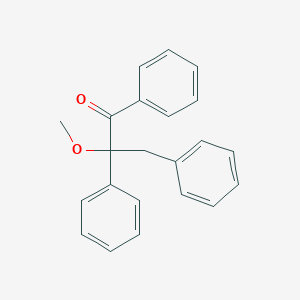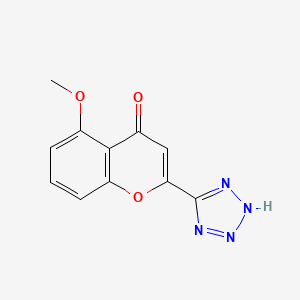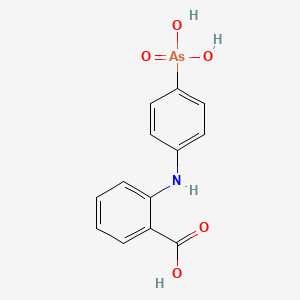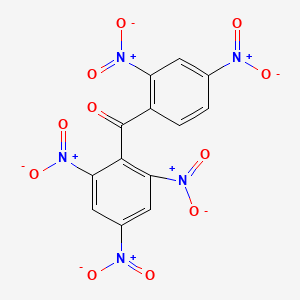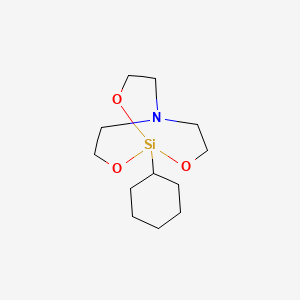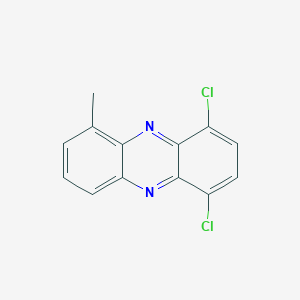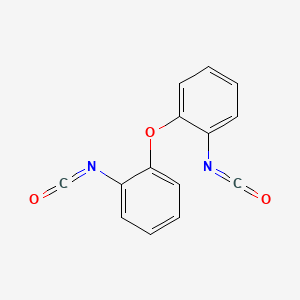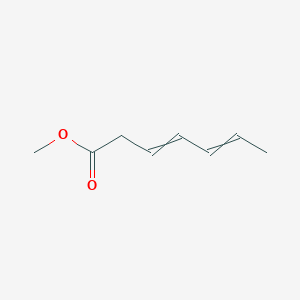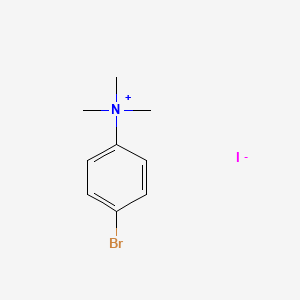
Thallium(I) fluosilicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium(I) fluosilicate, also known as thallium(I) hexafluorosilicate, is an inorganic compound with the chemical formula Tl2SiF6. It is a white crystalline solid that is highly soluble in water. Thallium compounds, including this compound, are known for their high toxicity and have been used in various industrial applications.
Vorbereitungsmethoden
Thallium(I) fluosilicate can be synthesized through several methods. One common method involves the reaction of thallium(I) carbonate with hydrofluoric acid and silicon tetrafluoride. The reaction conditions typically require a controlled environment to ensure the safe handling of hydrofluoric acid, which is highly corrosive.
Industrial production of this compound often involves the use of thallium(I) sulfate and potassium hexafluorosilicate. The reaction is carried out in an aqueous solution, and the resulting this compound is precipitated out as a white crystalline solid.
Analyse Chemischer Reaktionen
Thallium(I) fluosilicate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents such as chlorine or bromine.
Reduction: this compound can be reduced back to thallium metal using reducing agents like zinc or iron.
Substitution: this compound can undergo substitution reactions with other halides, forming compounds such as thallium(I) chloride or thallium(I) bromide.
Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and various halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Thallium(I) fluosilicate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a source of thallium ions in analytical chemistry.
Biology: Thallium compounds are used in biological research to study the effects of heavy metal toxicity on living organisms.
Medicine: this compound has been used in medical research to investigate its potential as a radiopharmaceutical agent for imaging and diagnostic purposes.
Industry: this compound is used in the production of special glasses and ceramics, as well as in the manufacturing of electronic components.
Wirkmechanismus
The mechanism of action of thallium(I) fluosilicate involves its ability to interfere with various biological processes. Thallium ions can replace potassium ions in biological systems, disrupting cellular functions such as enzyme activity, ion transport, and neurotransmission. This disruption can lead to severe toxic effects, including neurological damage and organ failure.
Vergleich Mit ähnlichen Verbindungen
Thallium(I) fluosilicate can be compared with other thallium compounds, such as thallium(I) chloride, thallium(I) bromide, and thallium(I) iodide. While all these compounds share similar toxic properties, this compound is unique in its high solubility in water and its specific applications in the production of special glasses and ceramics.
Similar compounds include:
- Thallium(I) chloride (TlCl)
- Thallium(I) bromide (TlBr)
- Thallium(I) iodide (TlI)
- Thallium(I) sulfate (Tl2SO4)
Each of these compounds has distinct properties and applications, making this compound a valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
27685-40-1 |
|---|---|
Molekularformel |
F6SiTl2 |
Molekulargewicht |
550.84 g/mol |
IUPAC-Name |
silicon(4+);thallium(1+);hexafluoride |
InChI |
InChI=1S/6FH.Si.2Tl/h6*1H;;;/q;;;;;;+4;2*+1/p-6 |
InChI-Schlüssel |
YCIDPPOFLXLTHA-UHFFFAOYSA-H |
Kanonische SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[Si+4].[Tl+].[Tl+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


